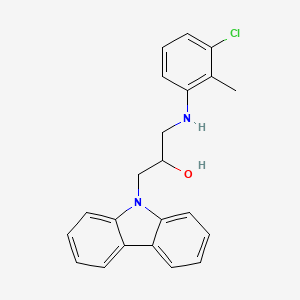
1-(9H-carbazol-9-yl)-3-((3-chloro-2-methylphenyl)amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-((3-chloro-2-methylphenyl)amino)propan-2-ol, also known as Carbazochrome, is a synthetic compound that has been widely studied for its potential therapeutic applications. Carbazochrome belongs to the family of carbazoles, which are known for their diverse pharmacological activities. In
Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Properties
1-(9H-carbazol-9-yl)-3-((3-chloro-2-methylphenyl)amino)propan-2-ol and its derivatives have been studied for their potential as antifungal and antibacterial agents. Research has demonstrated the synthesis of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, with certain compounds showing potent antifungal activity against various pathogenic fungal strains and bacteria. The molecular docking analysis suggests a strong interaction between these compounds and the active site of the Mycobacterium P450DM enzyme, indicating a potential mechanism of action. These findings suggest the use of such compounds as lead antifungal agents for future investigations (Rad et al., 2016).
Neurogenesis Promotion
A derivative of 1-(9H-carbazol-9-yl)-3-((3-chloro-2-methylphenyl)amino)propan-2-ol, known as P7C3 and its analogs, has been found to increase neurogenesis in rat neural stem cells. While P7C3 is recognized for enhancing neurogenesis by safeguarding newborn neurons, it's unclear whether its derivatives share this protective effect. However, studies show that certain derivatives promote neurogenesis by inducing the final cell division during neural stem cell differentiation, highlighting their potential application in treatments for neurodegenerative diseases (Shin et al., 2015).
Antioxidant Activity
Carbazole derivatives have been evaluated for their radical scavenging activity using assays like the DPPH assay. Certain synthesized compounds exhibited significant antioxidant activity, suggesting their potential as effective free radical scavengers. This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases (Naik et al., 2010).
Antiplatelet and Cytotoxic Activities
Further research into carbazole-substituted oximes has uncovered their potential in exhibiting antiplatelet and cytotoxic activities. These compounds, especially when featuring specific substituents, showed promising results in preliminary cancer assays and inhibited platelet aggregation. This dual activity presents a novel avenue for the development of therapeutic agents for cancer treatment and cardiovascular diseases (Wang et al., 2004).
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(3-chloro-2-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-15-19(23)9-6-10-20(15)24-13-16(26)14-25-21-11-4-2-7-17(21)18-8-3-5-12-22(18)25/h2-12,16,24,26H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYHRWQQWZAJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

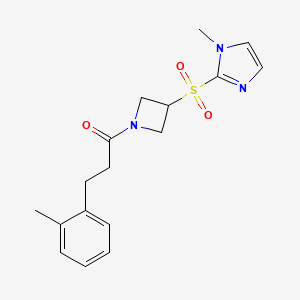
![Dimethyl 3-[(2,6-dimethylanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2857947.png)
![Ethyl 2-[(3,5-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2857948.png)
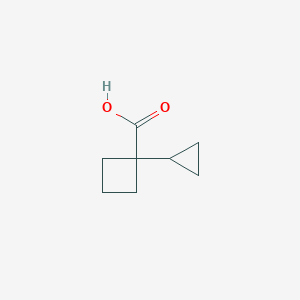
![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857955.png)
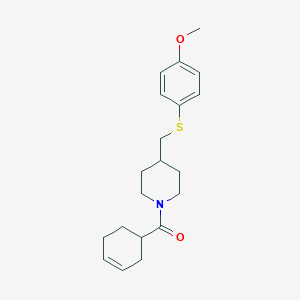
![[1,1'-Biphenyl]-4-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2857957.png)


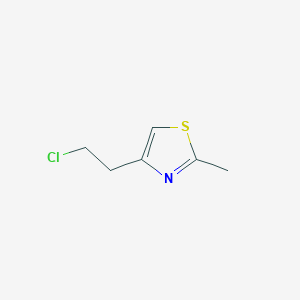
![2,6-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2857962.png)
![2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2857963.png)
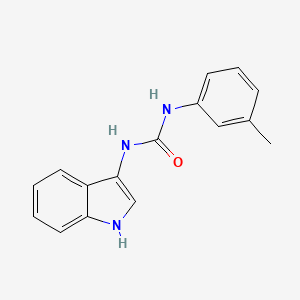
![2-[4,4-Difluoro-1-(3-methylphenyl)cyclohexyl]acetic acid](/img/structure/B2857966.png)